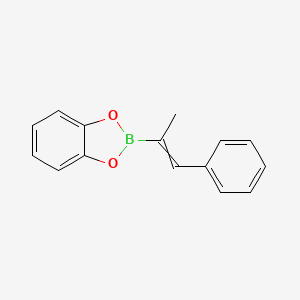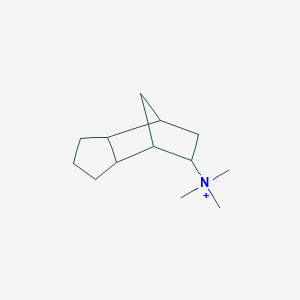
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium is a chemical compound with the molecular formula C13H25NO. It is known for its unique structure, which includes a methanoinden framework. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium typically involves the reaction of octahydro-1H-4,7-methanoinden-5-amine with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium can be compared with other similar compounds, such as:
4,7-Methano-1H-inden-5-aminium, octahydro-N,N,N-trimethyl-, hydroxide: This compound shares a similar structure but differs in its functional groups.
Octahydro-1H-4,7-methanoinden-5-yl methacrylate: This compound has a similar core structure but includes a methacrylate group.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for various specialized applications.
Properties
CAS No. |
146876-81-5 |
|---|---|
Molecular Formula |
C13H24N+ |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
trimethyl(8-tricyclo[5.2.1.02,6]decanyl)azanium |
InChI |
InChI=1S/C13H24N/c1-14(2,3)13-8-9-7-12(13)11-6-4-5-10(9)11/h9-13H,4-8H2,1-3H3/q+1 |
InChI Key |
RKFPVBMFGMAZIL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




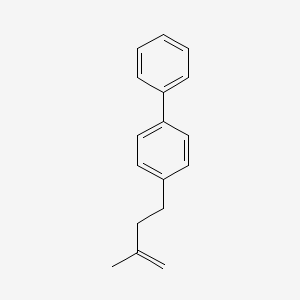
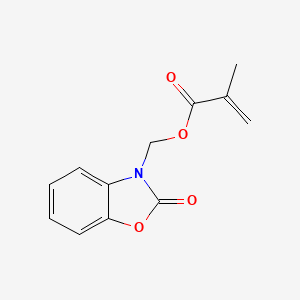
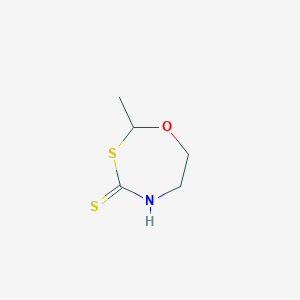

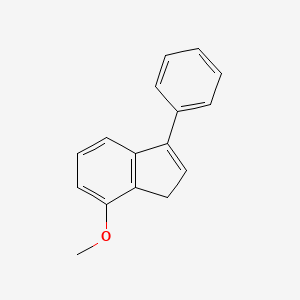
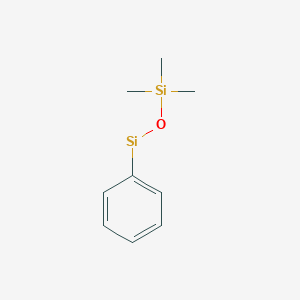
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
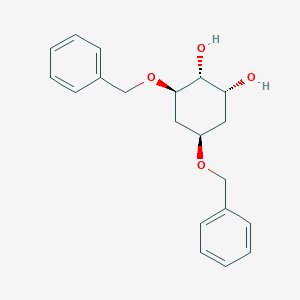
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
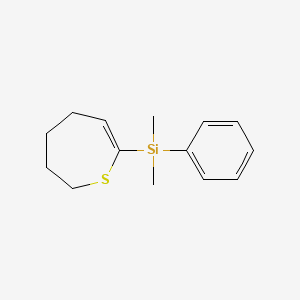
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
